Me-Tet-PEG8-NH2 (hydrochloride)
Description
Contextualization within Modern Chemical Linker Design Paradigms
In modern chemical research, the ability to selectively and stably connect different molecules is paramount. This has led to the development of sophisticated chemical linkers, molecules designed with specific reactive groups to join other molecules together. Me-Tet-PEG8-NH2 (hydrochloride) exemplifies the paradigm of modular linker design, where distinct chemical motifs are combined to achieve a desired set of properties and reactivity. The design of such linkers is crucial for applications ranging from the development of antibody-drug conjugates (ADCs) for targeted cancer therapy to the creation of novel biomaterials with specific functionalities.
Overview of Bifunctional Reagents in Contemporary Chemical Biology and Material Science Research
Bifunctional reagents, or crosslinkers, are molecules that possess two reactive ends, allowing them to covalently link two other molecules. thermofisher.comthermofisher.com These reagents are broadly categorized into two main types: homobifunctional and heterobifunctional linkers.
Homobifunctional linkers have two identical reactive groups and are often used to connect similar functional groups, for instance, in polymerizing monomers or studying protein-protein interactions. thermofisher.comscbt.com
Heterobifunctional linkers , such as Me-Tet-PEG8-NH2 (hydrochloride), feature two different reactive groups. thermofisher.comscbt.com This allows for sequential, controlled reactions, enabling the specific conjugation of two different molecules. scbt.com This level of control is essential in fields like chemical biology for creating well-defined bioconjugates and in materials science for constructing highly organized molecular assemblies. scbt.comnih.gov
The versatility of heterobifunctional crosslinkers makes them indispensable for a wide array of research applications, including the investigation of molecular interactions, the development of diagnostic tools, and the construction of advanced drug delivery systems. scbt.com
Significance of Polyethylene (B3416737) Glycol (PEG) Moieties in Modulating Molecular Properties and System Functionality in Research
| Property | Description |
| Increased Solubility | The hydrophilic nature of the PEG chain significantly improves the solubility of hydrophobic molecules in aqueous environments. biochempeg.comtaylorandfrancis.com |
| Enhanced Stability | PEGylation can protect conjugated molecules, such as proteins and peptides, from enzymatic degradation, thereby increasing their stability. wikipedia.orgbiochempeg.com |
| Reduced Immunogenicity | The PEG chain can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response. researchgate.nettaylorandfrancis.com |
| Improved Pharmacokinetics | By increasing the hydrodynamic size of the molecule, PEGylation can extend its circulation time in the body by reducing renal clearance. wikipedia.orgtaylorandfrancis.com |
These properties are particularly crucial in the development of therapeutic molecules, where enhanced stability and prolonged circulation can lead to improved efficacy. wikipedia.orgbiochempeg.com In materials science, PEGylation is employed to improve the biocompatibility of surfaces and nanoparticles. taylorandfrancis.comnumberanalytics.com
Fundamental Role of Tetrazine and Amine Functionalities in Orthogonal and Directed Synthesis Methodologies
The two reactive ends of Me-Tet-PEG8-NH2 (hydrochloride)—the tetrazine and the amine—play distinct and crucial roles in enabling highly specific chemical reactions.
The tetrazine group is a key player in bioorthogonal chemistry, a class of reactions that can occur in complex biological environments without interfering with native biochemical processes. conju-probe.comnih.gov Tetrazines participate in an exceptionally fast and selective reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with strained alkenes, such as trans-cyclooctene (B1233481) (TCO). conju-probe.comresearchgate.netmedchemexpress.comcaltagmedsystems.co.uk This reaction is highly efficient, proceeds rapidly under mild, aqueous conditions, and does not require a catalyst, making it ideal for labeling biomolecules in living cells. conju-probe.comnih.govresearchgate.net
The primary amine (NH2) group provides a versatile handle for a variety of conjugation chemistries. broadpharm.combiochempeg.com It can readily react with activated carboxylic acids (such as NHS esters) to form stable amide bonds. biochempeg.com This is a widely used and robust method for attaching the linker to proteins, peptides, or other molecules that contain accessible carboxyl groups.
The combination of these two functionalities in Me-Tet-PEG8-NH2 (hydrochloride) allows for a directed and orthogonal synthesis strategy. For example, a protein can first be modified with the linker via its amine group. Subsequently, a second molecule containing a TCO group can be specifically attached to the protein-linker conjugate through the highly efficient tetrazine-TCO reaction. This stepwise approach provides researchers with a high degree of control over the construction of complex molecular systems.
Properties
Molecular Formula |
C29H49ClN6O9 |
|---|---|
Molecular Weight |
661.2 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;hydrochloride |
InChI |
InChI=1S/C29H48N6O9.ClH/c1-25-32-34-29(35-33-25)27-4-2-26(3-5-27)24-31-28(36)6-8-37-10-12-39-14-16-41-18-20-43-22-23-44-21-19-42-17-15-40-13-11-38-9-7-30;/h2-5H,6-24,30H2,1H3,(H,31,36);1H |
InChI Key |
UXYNMZYGHRMOMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN.Cl |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Me Tet Peg8 Nh2 Hydrochloride
Methodologies for the Preparation of Methyltetrazine-PEG-Amine Conjugates
The preparation of methyltetrazine-PEG-amine conjugates begins with the synthesis of the individual components: the methyltetrazine core and the functionalized polyethylene (B3416737) glycol spacer.
Methyltetrazine Precursors: The synthesis of the methyltetrazine ring is a critical step. Modern methods have improved upon classical approaches like the Pinner synthesis, which had limitations for creating functionalized alkyl tetrazines. smolecule.com A common strategy involves the reaction of a nitrile with hydrazine, followed by oxidation. For methyltetrazine, acetonitrile serves as a key precursor. Lewis acid-promoted synthesis, using catalysts like divalent nickel and zinc salts, has proven effective for promoting the nucleophilic attack of nitriles by hydrazine, leading to high yields of the desired tetrazine. smolecule.com
Polyethylene Glycol (PEG) Precursors: The PEG8 spacer provides hydrophilicity and a defined length to the linker. The synthesis typically starts with a commercially available PEG diol (HO-PEG8-OH), which must be functionalized to introduce a terminal amine group. Often, a protected amine, such as one bearing a Boc (tert-butyloxycarbonyl) group, is used to prevent side reactions during synthesis. The other terminus of the PEG is functionalized with a group suitable for conjugation with the tetrazine moiety, such as a carboxylic acid or an alcohol that can be converted to a leaving group.
The strategic pathway involves synthesizing the two precursors separately and then coupling them. For instance, a methyltetrazine derivative bearing a carboxylic acid can be coupled to an amino-PEG derivative. Alternatively, a methyltetrazine-containing molecule can be reacted with a PEG chain that has been functionalized with a reactive group.
Table 1: Common Precursors and Synthesis Strategies
| Precursor Type | Example Compound | Role in Synthesis | Synthetic Method |
|---|---|---|---|
| Tetrazine Precursor | 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid | Provides the methyltetrazine moiety | Pinner synthesis or Lewis acid-catalyzed reaction of nitriles and hydrazine, followed by functional group manipulation. smolecule.com |
| PEG Precursor | Boc-NH-PEG8-OH | Provides the PEG spacer with a protected amine | Stepwise addition of ethylene (B1197577) glycol units or use of commercially available monodisperse PEG. |
| PEG Precursor | H2N-PEG8-COOH | Bifunctional PEG for direct coupling | Functionalization of PEG diols. |
Introducing a primary amine onto the PEG spacer is a crucial step that enables subsequent derivatization. This process must be highly efficient and selective. A common method involves the use of a PEG molecule with a terminal hydroxyl group, which can be converted into a better leaving group (e.g., a tosylate or mesylate). Subsequent reaction with an amine source, such as ammonia or, more commonly, a protected amine equivalent like sodium azide followed by reduction, yields the desired amino-PEG.
Another approach is to use a PEG derivative that already contains a functional group amenable to conversion into an amine. For example, a carboxylated PEG can be coupled with a diamine, although this may lead to side products if not carefully controlled. The use of protecting groups, such as the Boc group on the amine, is standard practice to ensure that the amine functionality is only revealed at the desired stage of the synthesis, preventing unwanted reactions. The amino groups on molecules like NH2-PEG8-NH2 are highly reactive with functional groups including carboxylic acids and activated NHS esters. biochempeg.com
Advanced Derivatization Techniques Employing the Primary Amine Moiety
The terminal primary amine of Me-Tet-PEG8-NH2 is a versatile functional handle for conjugation to a wide array of molecules, particularly those containing carboxylic acids or other electrophilic groups. creative-biolabs.combroadpharm.com
The formation of an amide bond is a cornerstone of bioconjugation chemistry, linking the amine-terminated PEG linker to proteins, peptides, or other molecules containing carboxylic acids. nih.govnih.gov This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the primary amine.
Common coupling reagents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). luxembourg-bio.com To improve efficiency and minimize side reactions, additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often included. luxembourg-bio.com These reagents react with the activated carboxylic acid to form a more stable active ester intermediate, which then cleanly reacts with the amine. luxembourg-bio.com Enzymatic methods, using enzymes like Candida antarctica lipase B, also offer a green and efficient alternative for amide bond formation under mild conditions. nih.gov
Table 2: Common Reagents for Amide Bond Formation
| Reagent Class | Example Reagent | Function | Reaction Environment |
|---|---|---|---|
| Carbodiimides | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates carboxylic acids for amine coupling. | Aqueous or organic solvents. |
| Additives | NHS (N-hydroxysuccinimide) | Forms a more stable active ester intermediate, reducing side reactions. | Typically used with carbodiimides. |
| Phosphonium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Highly efficient coupling reagent, particularly for sterically hindered amines. | Organic solvents (e.g., DMF, DMSO). |
| Enzymes | Candida antarctica lipase B (CALB) | Biocatalyst for direct amide synthesis. nih.gov | Green solvents (e.g., cyclopentyl methyl ether). nih.gov |
For bioconjugation, the reaction of the primary amine with pre-activated electrophilic compounds is often preferred due to its simplicity and high efficiency under physiological conditions. Activated esters, particularly N-hydroxysuccinimide (NHS) esters, are widely used. conju-probe.com The NHS ester of a molecule of interest reacts specifically with the primary amine of Me-Tet-PEG8-NH2 to form a stable amide bond, releasing NHS as a byproduct. This reaction is typically carried out in buffers with a slightly alkaline pH (7.2-8.5) to ensure the amine is deprotonated and thus maximally nucleophilic.
Other electrophilic compounds that react with the primary amine include isothiocyanates (to form thioureas), sulfonyl chlorides (to form sulfonamides), and aldehydes or ketones (to form imines, which are often reduced to stable secondary amines). This versatility allows for the conjugation of the Me-Tet-PEG8-NH2 linker to a broad range of biomolecules and surfaces. iu.edu
Exploiting the Orthogonal Reactivity of the Tetrazine Group
The tetrazine moiety of Me-Tet-PEG8-NH2 possesses a unique reactivity that is orthogonal to the chemistry of the primary amine. This means the tetrazine can react selectively with its specific reaction partner without interfering with the amine group or with common functional groups found in biological systems. conju-probe.com
The key reaction of the tetrazine group is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. nih.govfrontiersin.org Tetrazines act as electron-deficient dienes that react extremely rapidly with strained, electron-rich dienophiles. nih.gov The most common reaction partners are trans-cyclooctene (B1233481) (TCO) derivatives. nih.govwikipedia.org This ligation is exceptionally fast, with second-order rate constants reaching up to 2000 M⁻¹s⁻¹, allowing for efficient conjugation even at very low concentrations. nih.govwikipedia.org The reaction proceeds quickly in aqueous media and under physiological conditions without the need for a catalyst. conju-probe.comnih.gov
The IEDDA reaction between a tetrazine and a dienophile like TCO results in a stable dihydropyridazine (B8628806) linkage, releasing nitrogen gas in a retro-Diels-Alder step, which makes the reaction irreversible. conju-probe.comwikipedia.org This bioorthogonal reaction has become a powerful tool for applications such as live-cell imaging, pretargeted drug delivery, and the construction of complex biomolecular architectures. nih.govfrontiersin.org The methyl group on the tetrazine ring in Me-Tet-PEG8-NH2 enhances its stability compared to unsubstituted tetrazines. vectorlabs.com
Table 3: Reaction Partners for Tetrazine Ligation
| Dienophile | Key Features | Reaction Product | Applications |
|---|---|---|---|
| trans-Cyclooctene (TCO) | Highly strained, leading to very fast reaction kinetics. nih.govbroadpharm.com | Stable dihydropyridazine. conju-probe.com | Live-cell imaging, in vivo pretargeting. frontiersin.org |
| Norbornene | Moderately strained, slower kinetics than TCO. | Stable dihydropyridazine. | General bioconjugation. |
| Cyclopropene | Small and stable dienophile. | Stable dihydropyridazine. | Labeling of biomolecules. nih.gov |
Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition Chemistry with Dienophiles (e.g., Trans-cyclooctenes)
The core reactivity of the tetrazine moiety in Me-Tet-PEG8-NH2 (hydrochloride) lies in its participation as an electron-deficient diene in IEDDA reactions. nih.gov This reaction proceeds with an electron-rich dienophile, most notably strained alkenes and alkynes. nih.govnih.gov Among the most reactive and widely used dienophiles for tetrazine ligations are trans-cyclooctene (TCO) derivatives. nih.gov
The IEDDA reaction between a tetrazine and a dienophile is a [4+2] cycloaddition that results in the formation of a bicyclic intermediate. sigmaaldrich.com This intermediate is often unstable and rapidly undergoes a retro-Diels-Alder reaction, leading to the elimination of dinitrogen (N₂) gas and the formation of a stable dihydropyridazine product. biochempeg.com This irreversible process is a key feature of the tetrazine-TCO ligation, driving the reaction to completion. The reaction can be conveniently monitored by following the disappearance of the characteristic pink color of the tetrazine, which corresponds to the loss of its visible absorption band between 510 and 550 nm. nih.gov
The reaction is highly chemoselective, meaning the tetrazine and TCO moieties react specifically with each other even in the presence of a wide array of other functional groups found in biological systems, such as amines and thiols. This orthogonality is a cornerstone of its utility in complex biological environments. nih.gov The reaction proceeds efficiently under a range of conditions, including in organic solvents, water, and cell culture media, and does not require a catalyst. nih.gov
Kinetic and Selectivity Considerations in Tetrazine-Based Click Reactions for Research Applications
The kinetics of the IEDDA reaction between tetrazines and dienophiles are exceptionally fast, with second-order rate constants (k₂) that can reach up to 10⁶ M⁻¹s⁻¹. nih.gov This rapid reactivity allows for efficient labeling and conjugation even at low reactant concentrations, which is a significant advantage in biological studies. nih.gov
The reactivity of the tetrazine ring is influenced by the electronic properties of its substituents. Electron-withdrawing groups on the tetrazine ring can lower the energy of its lowest unoccupied molecular orbital (LUMO), thereby accelerating the reaction with a dienophile. nih.gov Conversely, electron-donating groups can decrease the reaction rate. The methyl group in Me-Tet-PEG8-NH2 (hydrochloride) provides a balance of good reactivity and stability.
The choice of dienophile also plays a crucial role in the reaction kinetics. Strained dienophiles, such as trans-cyclooctenes, exhibit significantly higher reaction rates compared to their unstrained counterparts. nih.gov The inherent ring strain of TCO lowers the activation energy of the cycloaddition, leading to rapid reaction rates.
The following table summarizes the second-order rate constants for the IEDDA reaction between various tetrazines and dienophiles, illustrating the impact of substituents and dienophile structure on reaction kinetics.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 |
| Methyl-substituted tetrazine | TCO derivatives | ~1000 |
| Hydrogen-substituted tetrazine | TCO derivatives | up to 30000 |
| Phenyl methyl tetrazine | Vinylboronic acid | ~0.0003 |
| o-hydroxyphenyl methyl tetrazine | Vinylboronic acid | 0.28 |
| 3,6-diphenyl-s-tetrazine | Norbornene | ~1.9 |
This table presents a compilation of approximate kinetic data from various research sources to illustrate the range of reactivity. nih.govnih.govacs.org
Selectivity is another key consideration in the application of tetrazine-based click reactions. The IEDDA reaction is highly selective for specific dienophiles, allowing for orthogonal labeling strategies. For instance, tetrazines react preferentially with strained alkenes like TCO over less reactive dienophiles. Furthermore, the steric environment around the tetrazine can influence its reactivity with bulky dienophiles. This allows for the design of mutually orthogonal systems where different tetrazine derivatives can selectively react with different dienophiles in the same system. researchgate.netacs.org
Methodological Aspects of Purification and Isolation of Me-Tet-PEG8-NH2 (hydrochloride) Derivatives
Following the IEDDA cycloaddition reaction, the purification and isolation of the resulting Me-Tet-PEG8-NH2 (hydrochloride) derivatives are critical steps to ensure the homogeneity and purity of the final product for subsequent applications. The choice of purification method depends on the properties of the starting materials, the dienophile used, and the final conjugate.
Commonly employed techniques for the purification of PEGylated bioconjugates and other derivatives include:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purification of reaction mixtures. By selecting an appropriate column and gradient of organic solvent (e.g., acetonitrile) in water, it is possible to separate the desired product from unreacted starting materials, byproducts, and other impurities. The presence of the PEG8 linker in Me-Tet-PEG8-NH2 (hydrochloride) can influence the retention time of the derivatives.
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. This technique is particularly useful for separating larger bioconjugates (e.g., protein or antibody conjugates) from smaller molecules like unreacted tetrazine or dienophile.
Solid-Phase Extraction (SPE): SPE can be used for a rapid cleanup of the reaction mixture. Depending on the nature of the derivative, a suitable sorbent can be chosen to retain the product of interest while allowing impurities to pass through, or vice versa.
Dialysis and Ultrafiltration: For macromolecular derivatives, such as proteins or large polymers, dialysis or ultrafiltration can be effective for removing small molecule impurities, including excess Me-Tet-PEG8-NH2 (hydrochloride) and the dienophile.
The successful isolation of the purified derivative is typically confirmed by analytical techniques such as:
Mass Spectrometry (MS): To confirm the identity and purity of the product by determining its molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the newly formed conjugate.
UV-Visible Spectroscopy: To confirm the disappearance of the tetrazine absorbance and the formation of the dihydropyridazine product.
The choice of purification strategy should be tailored to the specific characteristics of the Me-Tet-PEG8-NH2 (hydrochloride) derivative to achieve the desired level of purity for the intended research application.
Mechanistic Insights into the Reactivity and Functionality of Me Tet Peg8 Nh2 Hydrochloride
Theoretical Frameworks Governing Click Chemistry Kinetics and Efficiency
The reactivity of the tetrazine moiety in Me-Tet-PEG8-NH2 is governed by the principles of inverse-electron-demand Diels-Alder (IEDDA) reactions. rsc.orgrsc.org This type of [4+2] cycloaddition occurs between an electron-deficient diene, in this case, the 1,2,4,5-tetrazine (B1199680) ring, and an electron-rich dienophile, typically a strained alkene like a trans-cyclooctene (B1233481) (TCO). rsc.orgrsc.org The reaction is notable for its exceptionally fast kinetics, high specificity, and the fact that it can proceed in aqueous environments without a catalyst. researchgate.netnih.govsigmaaldrich.com
According to Frontier Molecular Orbital (FMO) theory, the rate of an IEDDA reaction is controlled by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. rsc.org A smaller energy gap leads to a faster reaction. rsc.org The tetrazine ring is electron-deficient, which lowers the energy of its LUMO, making it highly reactive toward electron-rich dienophiles. rsc.orgnih.gov The reaction cascade involves the initial cycloaddition to form a bicyclic intermediate, which then rapidly undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N2), an irreversible step that drives the reaction to completion and forms a stable dihydropyridazine (B8628806) product. researchgate.netnih.gov The rate-determining step is generally the initial Diels-Alder cycloaddition. nih.govnih.gov This reaction is highly efficient, proceeding in high yields across a range of conditions, including in organic solvents, water, and complex biological media. researchgate.netnih.govsigmaaldrich.com
Stereochemical and Electronic Considerations in Tetrazine Reactivity Profiles
The reactivity of the tetrazine ring is significantly influenced by both electronic and steric effects of its substituents. researchgate.netnih.gov
Electronic Effects: The presence of electron-withdrawing groups (EWGs) on the tetrazine ring lowers its LUMO energy, thereby increasing the reaction rate with a given dienophile. rsc.orgnih.govresearchgate.net Conversely, electron-donating groups (EDGs), such as the methyl group (Me) in Me-Tet-PEG8-NH2, raise the LUMO energy and result in slower kinetics compared to tetrazines substituted with stronger EWGs like pyridyl or carboxylate groups. rsc.org However, the methyl group can offer a balance between reactivity and stability, as highly reactive tetrazines with strong EWGs may show decreased stability under physiological conditions. researchgate.net Computational studies have shown that for many tetrazine derivatives, there is a linear correlation between their reactivity and the energy of their LUMO and LUMO+1 orbitals. nih.gov
Stereochemical and Steric Effects: The steric profile of the substituents on the tetrazine ring also plays a crucial role. nih.gov Generally, smaller substituents lead to a more reactive tetrazine. nih.gov For instance, monosubstituted tetrazines often exhibit significantly higher reactivity compared to their symmetrically disubstituted counterparts (e.g., methyl- or phenyl-substituted tetrazines). nih.gov Furthermore, distortion effects, such as those induced by bulky substituents that cause repulsion and alter the planarity of the ring, can reduce the distortion energy required to reach the transition state, thereby increasing reactivity. nih.govresearchgate.net The position of substituents also matters; the reactivity of 4-substituted tetrazines is primarily controlled by FMO theory, whereas this is not the case for 2- or 3-substituted tetrazines. nih.govresearchgate.net
| Factor | Effect on Reaction Rate | Governing Principle | Example from Me-Tet-PEG8-NH2 |
|---|---|---|---|
| Electronic Nature of Substituent | Electron-withdrawing groups (EWGs) increase the rate; electron-donating groups (EDGs) decrease the rate. rsc.org | FMO Theory: EWGs lower the diene's LUMO energy, reducing the HOMO-LUMO gap with the dienophile. rsc.org | The methyl (Me) group is an EDG, which makes this tetrazine less reactive than those with EWG substituents. rsc.org |
| Steric Hindrance | Smaller substituents generally lead to a faster reaction. nih.gov | Less steric clash in the transition state. | The methyl group is relatively small, minimizing steric hindrance compared to bulkier groups. |
| Ring Strain (of Dienophile) | Increased ring strain in the dienophile (e.g., trans-cyclooctene) dramatically increases the reaction rate. rsc.org | Strain raises the dienophile's HOMO energy, reducing the HOMO-LUMO gap. rsc.org | Me-Tet-PEG8-NH2 is designed to react with strained alkenes like TCO. |
| Solvent | Reaction rates are often faster in aqueous/protic media compared to many organic solvents. acs.org | Hydrogen bonding can stabilize the polar activated complex. acs.org | The PEG8 spacer enhances aqueous solubility, facilitating reactions in biological buffers. |
Influence of PEG Spacer Length and Architecture (PEG8) on Reaction Progression and Product Characteristics in Research Systems
Solubility and Hydrophilicity: The PEG8 spacer, consisting of eight ethylene (B1197577) glycol units, is hydrophilic and significantly increases the water solubility of the otherwise hydrophobic tetrazine moiety. broadpharm.combiochempeg.com This is crucial for applications in biological systems, which are predominantly aqueous. rsc.org Improved solubility prevents aggregation and ensures that the reagent is available for reaction in biological media. researchgate.net
Reaction Kinetics and Accessibility: While the PEG chain itself is not directly involved in the IEDDA reaction, its presence can indirectly affect kinetics. By preventing aggregation and providing a flexible linker, the PEG spacer ensures that the reactive tetrazine moiety remains accessible to its dienophile partner. researchgate.net In some contexts, varying the length of a PEG spacer has been shown to optimize the targeting properties of bioconjugates, although the influence can sometimes be minor when comparing similar short PEG chains (e.g., PEG2 to PEG6). nih.gov
Product Characteristics: The inclusion of a PEG spacer in the final conjugate imparts favorable properties. PEGylation is a well-established strategy to increase the hydrophilicity and hydrodynamic radius of molecules. researchgate.net This can lead to improved in vivo pharmacokinetics of a PEGylated biomolecule, often by reducing renal clearance and minimizing non-specific uptake by tissues like the liver. researchgate.netnih.gov The PEG8 chain provides a balance, offering enhanced solubility and flexibility without being excessively large, which could potentially hinder the biological activity of the conjugated molecule.
Investigating pH and Solvent Effects on Amine Reactivity and Conjugation Yields
The reactivity of the terminal amine group on the Me-Tet-PEG8-NH2 linker is highly dependent on the pH of the reaction medium. biosyn.com The hydrochloride salt form indicates that the amine is protonated. For the amine to function as a nucleophile, for instance, in an acylation reaction with an activated carboxylic acid (like an NHS ester), it must be in its deprotonated, free base form (-NH2).
The extent of deprotonation is governed by the pKa of the amine's conjugate acid (-NH3+) and the pH of the solution, a relationship described by the Henderson-Hasselbalch equation. biosyn.com Most simple alkyl amines have pKa values in the range of 9.5 to 11.0. msu.edu To achieve a sufficient concentration of the nucleophilic free amine, the reaction pH should typically be neutral to slightly basic, often in the range of 7 to 9. biosyn.combroadpharm.com
| pH Condition | State of Amine Group | Nucleophilicity | Implication for Conjugation |
|---|---|---|---|
| Acidic (pH < 7) | Predominantly protonated (-NH3+). biosyn.com | Very low / non-nucleophilic. | Inefficient conjugation to carboxylic acids or NHS esters. The IEDDA reaction of the tetrazine moiety, however, can still be effective. acs.org |
| Neutral to Slightly Basic (pH 7-9) | Equilibrium between protonated and deprotonated forms. A significant fraction is deprotonated (-NH2). biosyn.com | Sufficiently nucleophilic for reaction. | Optimal range for conjugation with amine-reactive electrophiles like NHS esters. broadpharm.com |
| Strongly Basic (pH > 10) | Predominantly deprotonated (-NH2). msu.edu | Highly nucleophilic. | While amine reactivity is high, there is an increased risk of hydrolysis of the electrophile (e.g., NHS ester) and potential degradation of the biomolecule being conjugated. biosyn.com |
Solvent Effects: The choice of solvent can also influence conjugation yields. For the IEDDA reaction involving the tetrazine, rates are often accelerated in water and other protic solvents compared to many organic solvents. nih.govacs.org This acceleration is attributed to the stabilization of the polar transition state by hydrogen bonding interactions. acs.org For the amine coupling reaction, aprotic polar solvents like DMSO or DMF are often used to dissolve reactants, which are then added to an aqueous buffer to proceed with the conjugation. The PEG8 spacer on Me-Tet-PEG8-NH2 helps bridge the solubility gap between organic-soluble molecules and aqueous buffer systems.
Applications of Me Tet Peg8 Nh2 Hydrochloride in Advanced Research Systems
Bioconjugation Strategies for the Functionalization of Research Probes and Biomolecules
The versatility of Me-Tet-PEG8-NH2 (hydrochloride) as a linker is central to its application in bioconjugation. The primary amine group readily reacts with carboxylic acids, activated esters, and other carbonyl-containing moieties, while the methyltetrazine group participates in highly specific and rapid bioorthogonal click chemistry reactions, most notably the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with trans-cyclooctene (B1233481) (TCO) and its derivatives. This dual reactivity allows for the strategic and site-specific linkage of different molecular entities.
Site-Specific Modification of Peptides and Proteins for In Vitro Studies
The site-specific modification of peptides and proteins is crucial for understanding their function, structure, and interactions in controlled in vitro environments. Me-Tet-PEG8-NH2 (hydrochloride) facilitates this by enabling the precise attachment of labels, probes, or other functional molecules.
The amine group of the linker can be used to target specific amino acid residues on a protein, such as the N-terminus or lysine (B10760008) side chains, through amide bond formation. Subsequently, the methyltetrazine group provides a bioorthogonal handle for the attachment of a second molecule of interest that has been functionalized with a TCO group. This strategy allows for the creation of well-defined protein conjugates with controlled stoichiometry and site of attachment, which is a significant advantage over random conjugation methods that can lead to heterogeneous products with compromised biological activity.
| Reactant 1 (Biomolecule) | Reactant 2 (Functional Molecule) | Linker | Key Reaction | Application Benefit |
| Peptide/Protein with accessible carboxyl or activated ester group | TCO-functionalized fluorescent dye | Me-Tet-PEG8-NH2 (hydrochloride) | Amide bond formation followed by IEDDA click chemistry | Site-specific labeling for FRET or localization studies |
| Peptide/Protein with engineered TCO group | Small molecule drug with carboxyl group | Me-Tet-PEG8-NH2 (hydrochloride) | IEDDA click chemistry followed by amide bond formation | Creation of specific peptide-drug conjugates for in vitro screening |
Functionalization of Oligonucleotides for Molecular Probe Development
In the field of molecular diagnostics and nucleic acid research, the functionalization of oligonucleotides is essential for creating sensitive and specific probes. Me-Tet-PEG8-NH2 (hydrochloride) can be utilized to attach various functionalities to synthetic DNA or RNA strands.
The amine group of the linker can be incorporated into an oligonucleotide during solid-phase synthesis or post-synthetically at a terminal or internal position. This amine-modified oligonucleotide can then be conjugated to a molecule containing an activated carboxyl group. The methyltetrazine moiety on the linker then serves as a reactive site for the introduction of a reporter molecule, such as a quencher or a fluorophore, that has been modified with a TCO group. This approach is instrumental in the design of molecular beacons, fluorescence in situ hybridization (FISH) probes, and other nucleic acid-based detection systems.
Development of Advanced Labeling and Imaging Probes for Cellular and Subcellular Research
The development of advanced probes for cellular and subcellular imaging relies on the ability to specifically target and visualize biological molecules and processes. The bioorthogonal nature of the IEDDA reaction involving the methyltetrazine group of Me-Tet-PEG8-NH2 (hydrochloride) makes it an ideal component for creating such probes.
For instance, a targeting ligand (e.g., a small molecule, peptide, or antibody fragment) with an available carboxyl group can be conjugated to the amine end of the linker. The resulting methyltetrazine-functionalized targeting molecule can then be used in a two-step labeling strategy. First, cells are treated with a TCO-modified reporter molecule (e.g., a fluorescent dye). Subsequently, the tetrazine-bearing targeting molecule is introduced, which rapidly and specifically reacts with the TCO-reporter at the desired cellular location. This pre-targeting approach can reduce background signal and enhance the signal-to-noise ratio in imaging experiments.
Surface Engineering and Functionalization of Research Materials
The ability to modify the surface of materials is fundamental to a wide range of research applications, from cell culture to nanotechnology. Me-Tet-PEG8-NH2 (hydrochloride) provides a versatile platform for the covalent attachment of biomolecules and other functionalities to various material surfaces, thereby altering their properties and enabling new applications.
Covalent Attachment to Nanoparticle Platforms (e.g., Mesoporous Silica (B1680970), Polymeric Nanocarriers)
The surface functionalization of nanoparticles, such as mesoporous silica nanoparticles (MSNs) and polymeric nanocarriers, is critical for their use in research and diagnostics. The amine group of Me-Tet-PEG8-NH2 (hydrochloride) can be covalently linked to the surface of these nanoparticles, which often possess carboxyl or other reactive groups.
This process results in a nanoparticle surface decorated with methyltetrazine moieties. These tetrazine-functionalized nanoparticles can then be used to immobilize TCO-modified biomolecules, such as enzymes, antibodies, or targeting ligands. The hydrophilic PEG8 spacer helps to improve the colloidal stability of the nanoparticles in aqueous environments and reduces non-specific protein adsorption. This strategy is employed in the development of targeted drug delivery systems for in vitro studies, as well as in the creation of novel biosensors and diagnostic tools.
| Nanoparticle Platform | Surface Functionalization Step 1 | Surface Functionalization Step 2 | Resulting Feature | Research Application |
| Mesoporous Silica Nanoparticles (MSNs) with surface carboxyl groups | Reaction with the amine group of Me-Tet-PEG8-NH2 | Click reaction with TCO-modified targeting peptide | Targeted MSNs for specific cell interaction studies | Controlled release studies in specific cell lines |
| Polymeric Nanocarriers with activated ester groups | Reaction with the amine group of Me-Tet-PEG8-NH2 | Click reaction with TCO-labeled imaging agent | Fluorescently labeled nanocarriers for tracking studies | In vitro tracking of nanoparticle uptake and distribution |
Surface Modification of Hydrogels and Polymeric Biomaterials for Cell Culture and Regenerative Medicine Research
Hydrogels and other polymeric biomaterials are extensively used as scaffolds in cell culture and regenerative medicine research to mimic the native extracellular matrix (ECM). nih.gov The bio-inert nature of many synthetic polymers, such as PEG, often requires surface modification to promote cell adhesion, proliferation, and differentiation. nih.gov
Me-Tet-PEG8-NH2 (hydrochloride) offers a powerful method for the biofunctionalization of these materials. The amine group can be used to couple the linker to the polymer backbone, for instance, by reacting with carboxyl groups on the material. This results in a surface that is rich in methyltetrazine groups. These groups can then be used to immobilize TCO-modified cell-adhesive peptides (e.g., RGD sequences), growth factors, or other bioactive molecules. This approach allows for precise control over the density and spatial distribution of these signals on the biomaterial surface, enabling systematic studies of cell-material interactions and the development of more effective platforms for tissue engineering research. nih.gov
Integration into Modular Assembly Systems and Complex Molecular Architectures
The distinct functionalities at either end of the Me-Tet-PEG8-NH2 molecule make it an ideal component for modular assembly strategies. The primary amine can readily participate in standard amide bond formation with carboxylic acids, while the methyltetrazine group is primed for highly efficient and specific "click chemistry" reactions, particularly the inverse-electron-demand Diels-Alder (iEDDA) reaction with strained alkenes like trans-cyclooctene (TCO). This orthogonal reactivity allows for the sequential and controlled connection of different molecular entities.
Design and Synthesis of Heterobifunctional and Multifunctional Linkers
The inherent structure of Me-Tet-PEG8-NH2 (hydrochloride) serves as a foundational blueprint for the design and synthesis of a diverse array of heterobifunctional and multifunctional linkers. The primary amine provides a versatile handle for the attachment of various molecules, including peptides, drugs, or fluorescent dyes, through well-established amide coupling chemistry.
The true modularity of this compound lies in the strategic use of its two reactive ends. For instance, the amine can be reacted with a molecule of interest containing a carboxylic acid, and the resulting conjugate, now bearing a terminal methyltetrazine group, can be further elaborated. This subsequent reaction with a TCO-functionalized molecule allows for the rapid and efficient construction of complex, multi-component systems. The PEG8 spacer plays a crucial role in these constructs, imparting increased water solubility and reducing steric hindrance between the conjugated moieties.
Research into similar heterobifunctional PEG linkers has demonstrated the versatility of this approach. By modifying the terminal functional groups, a wide range of linkers can be synthesized to suit specific applications. For example, the amine group can be replaced with other functionalities such as a thiol, azide, or alkyne, creating a toolbox of linkers for various conjugation strategies.
Table 1: Examples of Heterobifunctional Linkers and their Reactive Partners
| Linker Functional Group 1 | Reactive Partner 1 | Linker Functional Group 2 | Reactive Partner 2 |
| Methyltetrazine | trans-cyclooctene (TCO) | Amine (NH2) | Carboxylic Acid, NHS Ester |
| Azide (N3) | Alkyne, Cyclooctyne (B158145) | Amine (NH2) | Carboxylic Acid, NHS Ester |
| Thiol (SH) | Maleimide, Thiol | Amine (NH2) | Carboxylic Acid, NHS Ester |
| Alkyne | Azide (N3) | Amine (NH2) | Carboxylic Acid, NHS Ester |
Facilitation of Multi-Component Self-Assembly in Supramolecular Chemistry Research
The principles of molecular self-assembly, where individual molecules spontaneously organize into ordered structures, are powerfully enabled by linkers like Me-Tet-PEG8-NH2. The specific and high-yielding nature of the iEDDA reaction makes it an exceptional tool for directing the assembly of multiple components into predefined supramolecular architectures.
For example, researchers have utilized tetrazine-functionalized components to construct metal-organic cages and frameworks. In these systems, the tetrazine can act as a reactive site for post-synthetic modification, allowing for the introduction of new functionalities into the pre-assembled structure. The amine group of Me-Tet-PEG8-NH2 could be used to anchor the linker to a solid support or another macromolecule, while the tetrazine end projects into the solution, ready to capture a TCO-tagged molecule of interest. This strategy allows for the creation of functionalized surfaces and materials with precisely controlled chemical compositions.
The kinetics of the iEDDA reaction are a significant advantage in these systems. The reaction is often very fast, even at low concentrations, which allows for the rapid formation of self-assembled structures under mild conditions. This is particularly important when working with sensitive biological molecules or in the construction of complex, multi-layered systems.
Table 2: Research Findings on Tetrazine-Mediated Self-Assembly
| Research Area | Key Finding |
| Metal-Organic Frameworks (MOFs) | Tetrazine-containing linkers can be incorporated into MOFs, allowing for post-synthetic modification via click chemistry to alter the framework's properties. |
| Supramolecular Cages | The reaction between tetrazine-functionalized panels and TCO-appended building blocks can drive the self-assembly of complex cage-like structures. |
| Stimuli-Responsive Materials | The transformation of the tetrazine ring upon reaction can be used to induce structural changes in a self-assembled system, leading to materials that respond to chemical stimuli. |
Advanced Analytical Methodologies for Characterization in Research Contexts
Spectroscopic Techniques for Structural Elucidation of Me-Tet-PEG8-NH2 (hydrochloride) Conjugates
Spectroscopy is indispensable for the primary structural confirmation of the Me-Tet-PEG8-NH2 molecule. These techniques provide definitive evidence of the compound's covalent structure by probing the magnetic and vibrational properties of its atoms and bonds.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for the structural verification of Me-Tet-PEG8-NH2 (hydrochloride). It provides unambiguous information about the chemical environment of hydrogen atoms, allowing for the confirmation of all key structural motifs within the molecule. acs.orgnih.gov The spectrum is analyzed by integrating the signals corresponding to different protons and comparing them to verify the correct ratio of the components.
Key diagnostic signals in a ¹H NMR spectrum (typically recorded in a solvent like CDCl₃ or DMSO-d₆) include:
PEG Backbone: A prominent, broad singlet or multiplet signal appearing around 3.6 ppm, which corresponds to the repeating ethylene (B1197577) oxide units (-O-CH₂-CH₂-) of the PEG8 spacer. nih.govresearchgate.net
Tetrazine Moiety: Aromatic protons on the phenyl ring attached to the tetrazine typically appear in the downfield region (7.0-8.5 ppm). A singlet corresponding to the methyl group directly attached to the tetrazine ring is expected to be observed around 2.5-3.0 ppm. researchgate.net
Amine Terminus: The methylene (B1212753) protons adjacent to the terminal primary amine group (-CH₂-NH₂) usually appear as a triplet at a distinct chemical shift, often around 2.8-3.2 ppm.
The combination of ¹H NMR with other analytical methods is crucial for a full characterization, providing details on molecular mass, polydispersity, and end-group functionality. nih.gov
Table 1: Representative ¹H NMR Chemical Shift Assignments for Me-Tet-PEG8-NH2
| Structural Moiety | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Tetrazine-CH₃ | ~2.7 | Singlet |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.6 | Broad Singlet/Multiplet |
| Terminal -CH₂-NH₂ | ~3.0 | Triplet |
| Aromatic Protons (Ar-H) | 7.5 - 8.5 | Multiplets |
Note: Exact chemical shifts can vary based on the solvent and specific molecular conformation.
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of Me-Tet-PEG8-NH2 (hydrochloride), thereby verifying its identity and assessing its purity. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be ionized intact, typically as a protonated species [M+H]⁺. High-resolution mass spectrometers, such as Time-of-Flight (TOF) analyzers, can determine the mass-to-charge ratio (m/z) with high accuracy, enabling confirmation of the elemental composition.
For Me-Tet-PEG8-NH2 (Molecular Formula: C₂₉H₄₈N₆O₉), the theoretical monoisotopic mass can be calculated and compared against the experimental value. The observation of the correct [M+H]⁺ ion, along with potential adducts (e.g., [M+Na]⁺), provides strong evidence of the compound's successful synthesis. Furthermore, MS can detect impurities, such as molecules with incomplete PEG chains or side-reaction products. In the context of bioconjugation, techniques like MALDI-TOF MS are used to analyze the much larger resulting conjugates, confirming the successful attachment of the linker to a protein or antibody. d-nb.inforesearchgate.net
Table 2: Expected ESI-MS Data for Me-Tet-PEG8-NH2
| Ion Species | Molecular Formula | Theoretical Monoisotopic m/z |
|---|---|---|
| [M+H]⁺ | C₂₉H₄₉N₆O₉⁺ | 625.3556 |
Fourier-Transform Infrared (FT-IR) spectroscopy complements NMR and MS by providing confirmation of the specific functional groups present in the Me-Tet-PEG8-NH2 (hydrochloride) molecule. This technique measures the absorption of infrared radiation by molecular vibrations. Each functional group has characteristic vibrational frequencies, providing a molecular "fingerprint".
Key absorptions in the FT-IR spectrum include:
N-H Stretching: The primary amine (-NH₂) group will show one or two bands in the 3300-3500 cm⁻¹ region. rockymountainlabs.com
C-H Stretching: Aliphatic C-H stretching from the PEG chain and methyl group appears just below 3000 cm⁻¹. researchgate.net
C-O Stretching: A very strong and characteristic C-O-C ether stretch from the PEG backbone is typically observed in the 1050-1150 cm⁻¹ range. researchgate.net
Tetrazine/Aromatic Stretching: C=N and N=N stretches associated with the tetrazine ring, and C=C stretches from the aromatic ring, appear in the 1400-1650 cm⁻¹ region.
The absence of certain peaks, for instance, a broad O-H stretch around 3300 cm⁻¹ (if the starting material was a PEG-alcohol), can also confirm the success of a synthetic step.
Table 3: Characteristic FT-IR Absorption Bands for Me-Tet-PEG8-NH2
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Stretch | 3300 - 3500 | Medium |
| Alkyl Groups | C-H Stretch | 2850 - 2950 | Strong |
| Ether (PEG) | C-O-C Stretch | 1050 - 1150 | Very Strong |
Chromatographic Methods for Purity Assessment and Conjugation Efficiency Determination
Chromatographic techniques are essential for separating the target compound from impurities, unreacted starting materials, and byproducts. They are the primary methods for quantifying purity and monitoring the progress and efficiency of conjugation reactions.
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the standard method for assessing the purity of Me-Tet-PEG8-NH2 (hydrochloride). In RP-HPLC, the compound is separated based on its hydrophobicity. researchgate.net A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile. nih.govmdpi.com
A pure sample of Me-Tet-PEG8-NH2 will appear as a single, sharp peak in the chromatogram. The presence of other peaks indicates impurities, which can be quantified by their relative peak areas. The tetrazine moiety has a strong UV absorbance, making UV detection a highly sensitive method for this analysis. This method is also critical for analyzing the reaction mixture after conjugation, separating the final bioconjugate from excess linker and other reagents. researchgate.net
Table 4: Typical RP-HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and ~520 nm (for tetrazine) |
Size Exclusion Chromatography (SEC) is a powerful technique used primarily to analyze the products of a bioconjugation reaction. chromatographyonline.com Unlike HPLC, which separates based on polarity, SEC separates molecules based on their hydrodynamic volume (i.e., their size in solution). nih.govnih.gov This makes it the ideal method for separating a large, successfully formed antibody-linker conjugate from the much smaller unconjugated antibody and any excess, unreacted Me-Tet-PEG8-NH2 linker. nih.gov
In a typical SEC analysis, the reaction mixture is passed through a column with a porous stationary phase. Larger molecules, such as the final bioconjugate, cannot enter the pores and thus elute more quickly. Smaller molecules, like the unconjugated protein and the free linker, can penetrate the pores to varying degrees, leading to longer retention times. By monitoring the chromatogram (usually with a UV detector), one can determine the percentage of conjugated, unconjugated, and aggregated species, thereby providing a quantitative measure of conjugation efficiency. chromatographyonline.comnih.gov
Table 5: Conceptual SEC Elution Profile for a Bioconjugation Reaction
| Species | Relative Molecular Size | Expected Retention Time | Elution Order |
|---|---|---|---|
| Aggregated Conjugate | Very Large | Shortest | 1st |
| Antibody-Linker Conjugate | Large | Short | 2nd |
| Unconjugated Antibody | Medium | Intermediate | 3rd |
Microscopic and Imaging Techniques for Characterization of Functionalized Materials
The modification of material surfaces with Me-Tet-PEG8-NH2 (hydrochloride) brings about significant changes in their morphology, topography, and mechanical properties. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful tools for elucidating these changes, providing invaluable insights for researchers.
Scanning Electron Microscopy (SEM) for Surface Morphology of Modified Materials
Scanning Electron Microscopy (SEM) is a vital technique for examining the surface morphology of materials functionalized with PEG-containing compounds. While specific SEM studies detailing the use of Me-Tet-PEG8-NH2 (hydrochloride) are not extensively documented in publicly available research, the principles of SEM analysis of other PEGylated surfaces can be extrapolated.
When a substrate is coated with Me-Tet-PEG8-NH2, the resulting surface morphology is expected to be altered. SEM can reveal the uniformity of the coating, the presence of aggregates, and any changes in the surface texture. For instance, in studies involving PEGylated nanoparticles, SEM is employed to confirm the size, shape, and aggregation state of the particles after functionalization. The hydrophilic nature of the PEG chains can influence how the sample interacts with the electron beam and the vacuum conditions of the SEM, sometimes requiring specific sample preparation techniques like critical point drying or cryo-SEM to preserve the hydrated structure of the PEG layer.
In a study on PEG/NH2-modified mesoporous silica (B1680970) nanoparticles, SEM analysis was used to characterize the morphology of the nanoparticles at different stages of functionalization. The images revealed changes in the particle surface and aggregation behavior upon the addition of the PEG-amine compound, demonstrating the utility of SEM in visualizing the effects of such modifications. nist.gov
Atomic Force Microscopy (AFM) for Nanoscale Surface Topography and Mechanical Properties
Atomic Force Microscopy (AFM) offers a higher resolution than SEM and can provide three-dimensional topographic images of surfaces at the nanoscale. rsc.org It is particularly well-suited for characterizing surfaces modified with polymer linkers like Me-Tet-PEG8-NH2 (hydrochloride) because it can be operated in various modes to probe not only topography but also mechanical properties such as elasticity and adhesion. nist.govbeilstein-journals.orgnih.gov
In a study on the controlled molecular assembly of tetrazine derivatives on surfaces, a related compound, a tetrazine-functionalized PEG (PEG-bisTz), was used to create patterns on a surface. nsf.gov AFM was employed to visualize these patterns, revealing the formation of distinct spherical caps (B75204) and line arrays. nsf.gov The high resolution of AFM allowed for the precise measurement of the dimensions of these features, providing valuable data on the assembly of the molecules on the surface. nsf.gov
The following table summarizes the AFM topographic data obtained for the PEG-bisTz line arrays:
| Feature | Height (nm) | Width (μm) |
| Line Array | 45 ± 2 | 1.12 ± 0.04 |
Table 1: AFM Topographic Measurements of PEG-bisTz Line Arrays. This table presents the height and width of line arrays formed by the controlled deposition of a tetrazine-functionalized PEG on a surface, as characterized by Atomic Force Microscopy. The data indicates a high degree of uniformity in the fabricated structures. nsf.gov
In research involving PEG-modified polyurethane surfaces, AFM has been used to visualize the surface topography and assess its impact on biological interactions. rsc.orgresearchgate.net These studies have demonstrated that PEG modification can significantly alter the surface at the nanoscale, which in turn influences protein adsorption and cell adhesion. rsc.orgresearchgate.net
The following table outlines the potential mechanical properties of a Me-Tet-PEG8-NH2 functionalized surface that can be characterized by AFM:
| Mechanical Property | Description | Expected Influence of Me-Tet-PEG8-NH2 |
| Elastic Modulus | A measure of the material's stiffness. | The flexible PEG chains are expected to create a softer surface, leading to a lower elastic modulus compared to a rigid substrate. |
| Adhesion Force | The force required to pull the AFM tip off the surface. | The hydrophilic and flexible nature of the PEG chains may lead to different adhesion forces depending on the tip chemistry and environmental conditions. |
| Surface Roughness | The measure of the fine-scale variations in the height of a surface. | Functionalization may lead to an increase in surface roughness due to the formation of molecular domains or aggregates. |
Table 2: Potential Nanomechanical Properties of Me-Tet-PEG8-NH2 Functionalized Surfaces Characterizable by AFM. This table describes the mechanical properties that can be investigated using Atomic Force Microscopy on a surface modified with Me-Tet-PEG8-NH2 and the expected influence of the functionalization.
Conceptual and Comparative Research on Me Tet Peg8 Nh2 Hydrochloride and Analogues
Comparative Analysis with Alternative Click Chemistry Moieties
The utility of Me-Tet-PEG8-NH2 lies in its tetrazine group, which participates in the inverse electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of click chemistry. This reaction's speed and specificity make it highly advantageous. However, a comparative analysis with other click chemistry moieties reveals a landscape of diverse reactivity and stability.
Azides and Alkynes: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used click reaction, forming a stable triazole linkage. nih.gov While robust and efficient, the potential cytotoxicity of the copper catalyst has led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free. acs.org Compared to the iEDDA reaction of tetrazines, both CuAAC and SPAAC generally exhibit slower kinetics.
Maleimides: These moieties react with thiols via a Michael addition, a common strategy for protein conjugation. While effective, this reaction can be reversible, and maleimides can exhibit off-target reactivity with other nucleophiles.
Strained Cyclooctynes: These are key reaction partners for both azides in SPAAC and tetrazines in iEDDA. The reactivity of strained cyclooctynes can be tuned by modifying their structure. nih.gov However, some cyclooctyne (B158145) derivatives may have limited stability in biological media. nih.gov
The iEDDA reaction involving tetrazines, particularly with strained trans-cyclooctenes (TCOs), boasts exceptionally fast reaction rates, often orders of magnitude higher than many other click chemistry reactions. nih.govresearchgate.net This rapid kinetics is crucial for applications requiring fast conjugation at low concentrations.
Interactive Data Table: Comparison of Click Chemistry Moieties
| Moieties | Reaction Type | Key Advantages | Key Disadvantages |
| Tetrazine (e.g., in Me-Tet-PEG8-NH2) | Inverse Electron-Demand Diels-Alder (iEDDA) | Extremely fast kinetics, high specificity, bioorthogonal | Potential for degradation in aqueous media |
| Azide/Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High yield, stable triazole product | Requires copper catalyst which can be toxic |
| Azide/Strained Alkyne | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, bioorthogonal | Generally slower kinetics than iEDDA |
| Maleimide | Michael Addition with Thiols | Good for protein conjugation | Potential for reversibility and side reactions |
| Strained Cyclooctynes | Partner for SPAAC and iEDDA | Tunable reactivity | Can have stability issues in biological fluids |
Rational Design Principles for Optimizing PEG Chain Length and Amine Positional Isomerism in Research Applications
PEG Chain Length: The length of the PEG chain, denoted by the "8" in PEG8, dictates several key characteristics.
Solubility and Stability: PEGylation is a well-established method to enhance the aqueous solubility and stability of hydrophobic molecules. axispharm.com Longer PEG chains generally lead to greater hydrophilicity.
Pharmacokinetics: In drug delivery, the PEG chain length can significantly impact the circulation time and bioavailability of a conjugate. axispharm.comcreativepegworks.com
Steric Hindrance: The length of the PEG linker can influence the accessibility of the reactive moieties. A longer chain can mitigate steric hindrance, allowing for more efficient conjugation to bulky biomolecules.
Amine Positional Isomerism: While Me-Tet-PEG8-NH2 has a terminal amine, the conceptual placement of this functional group is a key design consideration.
Linear vs. Branched/Pendant: Studies on ADC linkers have shown that the positioning of the PEG moiety, whether in a linear fashion or as a pendant group, can significantly affect the stability and pharmacokinetic properties of the resulting conjugate. nih.govresearchgate.net Pendant designs, where the PEG chains surround the drug, can effectively mask the drug's hydrophobicity. researchgate.net
Proximity to Conjugation Site: The distance between the amine group and the point of attachment on a target molecule can influence the biological activity and stability of the final product.
The design of cleavable linkers within the PEG chain is another strategy that allows for the release of a payload under specific conditions, which can be advantageous in drug delivery systems. nih.gov
Impact of the Methyl Substituent on Tetrazine Stability and Reactivity Profile in Various Environments
The "Me" in Me-Tet-PEG8-NH2 refers to a methyl group attached to the tetrazine ring. This seemingly small modification has a profound impact on the stability and reactivity of the tetrazine moiety.
It is generally understood that electron-withdrawing substituents on the tetrazine ring increase its reactivity in iEDDA reactions. nih.govacs.org However, this often comes at the cost of reduced stability in aqueous or biological environments due to increased susceptibility to nucleophilic attack. nih.govacs.org
The methyl group, being an electron-donating group, would be expected to decrease the reactivity of the tetrazine compared to unsubstituted or electron-withdrawing group-substituted tetrazines. However, research has shown that the relationship between substitution, reactivity, and stability is more complex. nih.govacs.org Intramolecular forces and distortion of the tetrazine ring can also play a significant role in accelerating the reaction rate without compromising stability. nih.govacs.org
For instance, studies have shown that while some highly reactive tetrazines with electron-withdrawing groups degrade quickly, certain methyl-substituted tetrazines can maintain high stability over extended periods. nih.gov This balance is crucial for in vivo applications where the linker needs to remain intact long enough to reach its target. The stability of tetrazines is often evaluated by monitoring their degradation in solutions mimicking biological conditions, such as buffered saline or serum. acs.org
Emerging Research Frontiers in Bifunctional Linker Design and their Potential in Advanced Chemical Systems
The field of bifunctional linker design is continually evolving, with researchers exploring novel architectures and functionalities to create more sophisticated and effective chemical tools. nih.gov
Fluorogenic Linkers: A significant advancement is the development of fluorogenic linkers, which become fluorescent upon conjugation. nih.gov This feature allows for real-time monitoring and quantification of the conjugation process without the need for traditional analytical techniques. nih.gov
Stimuli-Cleavable Linkers: The design of linkers that can be cleaved by specific stimuli, such as pH changes, enzymes, or light, is a major area of research. nih.govnih.gov This allows for the controlled release of a payload at a specific target site, which is highly desirable for targeted therapies. nih.gov
Dual-Acting and Multi-Functional Linkers: Researchers are developing linkers that can carry and release two different therapeutic agents, creating dual-acting prodrugs. acs.org Furthermore, the incorporation of multiple orthogonal reactive groups into a single linker enables the construction of complex, multi-component systems. acs.org
PROTACs and Beyond: Bifunctional linkers are at the heart of Proteolysis-Targeting Chimeras (PROTACs), which bring a target protein and an E3 ligase into proximity to induce protein degradation. bldpharm.com The nature of the linker in a PROTAC is critical for its efficacy. bldpharm.com
These emerging frontiers in linker design promise to expand the capabilities of chemical biology and lead to the development of next-generation diagnostics, therapeutics, and advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
